molecular formula C10H3F9N4O4 B12764886 2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone CAS No. 86870-50-0

2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone

Cat. No.: B12764886
CAS No.: 86870-50-0
M. Wt: 414.14 g/mol
InChI Key: KFKVMKWTLGWUDA-UHFFFAOYSA-N
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Description

2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexafluoroacetone moiety and a dinitrophenyl group, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of hexafluoroacetone with 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with molecular targets through its functional groups. The hexafluoroacetone moiety can form strong interactions with electron-rich sites, while the dinitrophenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexafluoroacetone: Shares the hexafluoroacetone moiety but lacks the dinitrophenyl group.

    2,6-Dinitro-4-(trifluoromethyl)phenylhydrazine: Contains the dinitrophenyl group but lacks the hexafluoroacetone moiety.

    2-Propanone, 1,1,1,3,3,3-hexafluoro-: Similar structure but without the hydrazone linkage.

Uniqueness

2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone is unique due to the combination of hexafluoroacetone and dinitrophenyl groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

86870-50-0

Molecular Formula

C10H3F9N4O4

Molecular Weight

414.14 g/mol

IUPAC Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H3F9N4O4/c11-8(12,13)3-1-4(22(24)25)6(5(2-3)23(26)27)20-21-7(9(14,15)16)10(17,18)19/h1-2,20H

InChI Key

KFKVMKWTLGWUDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NN=C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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